molecular formula C12H17NO3S B11812376 (R)-Pyrrolidin-3-yl2-phenylethanesulfonate

(R)-Pyrrolidin-3-yl2-phenylethanesulfonate

Cat. No.: B11812376
M. Wt: 255.34 g/mol
InChI Key: PPUUDRZVNYTFMQ-GFCCVEGCSA-N
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Description

(R)-Pyrrolidin-3-yl2-phenylethanesulfonate is a chiral pyrrolidine-based compound designed for use as a critical synthetic intermediate in advanced pharmaceutical research and development. This high-purity reagent serves as a versatile building block for the synthesis of enantiomerically pure compounds, which are essential in modern drug discovery, particularly for therapies targeting the central nervous system (CNS) . The core pyrrolidine structure is a privileged scaffold in medicinal chemistry, and its functionalization with a phenylethanesulfonate group provides a handle for further chemical modifications, enabling researchers to create targeted molecular libraries. The strict (R)-enantiomer configuration is crucial for studying stereospecific interactions in biological systems, as different enantiomers can have vastly different pharmacological activities. This product is intended for applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of active pharmaceutical ingredients (APIs) . This compound is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

[(3R)-pyrrolidin-3-yl] 2-phenylethanesulfonate

InChI

InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m1/s1

InChI Key

PPUUDRZVNYTFMQ-GFCCVEGCSA-N

Isomeric SMILES

C1CNC[C@@H]1OS(=O)(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for R Pyrrolidin 3 Yl2 Phenylethanesulfonate

Strategies for Asymmetric Pyrrolidine (B122466) Core Construction

The asymmetric synthesis of the pyrrolidine ring is a cornerstone of modern organic chemistry, with numerous strategies developed to control the stereochemical outcome. These methods can be broadly categorized based on the nature of the starting materials, either from acyclic precursors through cyclization or from existing cyclic systems via stereoselective transformations.

Enantioselective Cyclization Approaches from Acyclic Precursors

The formation of the pyrrolidine skeleton from acyclic starting materials in an enantioselective manner is a powerful strategy that builds the chiral center during the ring-forming step. One of the most common methods involves the intramolecular cyclization of suitably functionalized acyclic compounds. For instance, the cyclization of an alcohol can be achieved using sodium hydride in dimethylformamide to yield a Boc-protected pyrrolidine, which can then be deprotected under acidic conditions. Another approach involves the reduction of an azide (B81097) group to an amine, followed by intramolecular cyclization.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a highly efficient method for constructing enantiomerically enriched pyrrolidines. This approach utilizes novel phosphoramidite (B1245037) ligands to achieve high yields and selectivities across a broad range of imine substrates. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic Pd-TMM intermediate.

Stereoselective Transformations from Other Cyclic Precursors

A prevalent strategy for synthesizing pyrrolidine-containing molecules involves the utilization of readily available chiral cyclic precursors, most notably proline and 4-hydroxyproline. semanticscholar.org These natural amino acids provide a stereochemically defined starting point, and subsequent chemical modifications allow for the synthesis of a wide array of functionalized pyrrolidines. semanticscholar.org For example, (S)-prolinol, obtained from the reduction of proline, is a common starting material for the synthesis of various drugs. semanticscholar.org

Another stereoselective method involves the transformation of other cyclic systems. For instance, an oxazine (B8389632) can undergo ozonolysis to open the ring, followed by an intramolecular cyclization of the resulting aminoaldehyde to form a pyrrolidine derivative. semanticscholar.org This approach leverages the stereochemistry of the initial cyclic precursor to control the stereocenters in the final pyrrolidine product. semanticscholar.org

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidine Frameworks

A novel and modular approach, termed the 'clip-cycle' synthesis, has been developed for the asymmetric construction of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. ua.esnih.govresearchgate.net This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. ua.esnih.gov The resulting activated alkene then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the desired pyrrolidine framework with high enantioselectivity. ua.esresearchgate.net The thioester activating group has been shown to be crucial for the success of the reaction when compared to ketone and oxoester-containing substrates. nih.govresearchgate.net This methodology has been successfully applied to the catalytic asymmetric synthesis of N-methyl pyrrolidine alkaloids. ua.es

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Ratio (e.r.)
(R)-TRIPToluene (B28343)259297:3
(R)-STRIPToluene258596:4
(R)-TiPSYToluene257895:5

Table 1: Representative Results for the Asymmetric 'Clip-Cycle' Synthesis of a Pyrrolidine Derivative. ua.esnih.gov

Chemoenzymatic and Biocatalytic Routes to Pyrrolidine Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. bldpharm.com Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, have been developed for the synthesis of functionalized chiral pyrrolidines. bldpharm.com These methods often avoid the need for protecting groups and harsh reaction conditions. rsc.org

One such approach integrates a regioselective photooxyfunctionalization of unfunctionalized pyrrolidine to generate N-Boc-3-pyrrolidinone, which is then subjected to a stereoselective biocatalytic transamination or carbonyl reduction in the same pot. bldpharm.com This yields optically pure N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines, respectively, with high conversions and excellent enantiomeric excess. bldpharm.com

Furthermore, directed evolution of enzymes, such as cytochrome P411, has enabled the development of biocatalysts for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency.

Enantiopure Synthesis of Pyrrolidin-3-ol Derivatives

One prominent method is the asymmetric 1,3-dipolar cycloaddition of an achiral ylide precursor with a chiral dipolarophile. This approach has been utilized for the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules.

Biocatalytic hydroxylation of N-protected pyrrolidines offers another powerful route. For instance, the hydroxylation of N-benzyloxycarbonyl-pyrrolidine using the microorganism Sphingomonas sp. HXN-200 can produce (R)-N-benzyloxycarbonyl-3-hydroxypyrrolidine with high enantiomeric excess. This method provides a highly active and easy-to-handle biocatalyst for regioselective and stereoselective hydroxylation.

Esterification Reactions for Sulfonate Moiety Incorporation

The final step in the synthesis of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate (B14915306) is the incorporation of the sulfonate moiety onto the (R)-pyrrolidin-3-ol core. This is typically achieved through an esterification reaction.

The most common method for the formation of sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. For the synthesis of the target compound, N-protected (R)-pyrrolidin-3-ol would be reacted with 2-phenylethanesulfonyl chloride. The use of a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the pyrrolidine ring from reacting with the sulfonyl chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid that is generated during the reaction. The reaction mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the departure of the chloride leaving group. The stereochemistry at the C-3 position of the pyrrolidine ring is retained during this process as the C-O bond is not broken. Following the esterification, the N-protecting group can be removed under appropriate conditions, typically acidic for a Boc group, to yield the final product.

Reactant 1Reactant 2BaseSolventProduct
N-Boc-(R)-pyrrolidin-3-ol2-Phenylethanesulfonyl chlorideTriethylamineDichloromethaneN-Boc-(R)-Pyrrolidin-3-yl 2-phenylethanesulfonate

Table 2: General Reaction Scheme for the Sulfonate Esterification.

Chemical Transformations for Phenylethanesulfonate Attachment

The core of synthesizing (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate lies in the formation of a sulfonate ester bond between the chiral precursor, (R)-3-hydroxypyrrolidine, and a suitable phenylethanesulfonyl derivative. This transformation is typically achieved through the reaction of the alcohol with 2-phenylethanesulfonyl chloride. The hydroxyl group of (R)-3-hydroxypyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired sulfonate ester.

A crucial aspect of this reaction is the preservation of the stereochemical integrity at the chiral center of the pyrrolidine ring. Since the reaction occurs at the oxygen atom of the hydroxyl group and does not involve the breaking of the carbon-oxygen bond at the chiral carbon, the configuration is retained. This means that starting with (R)-3-hydroxypyrrolidine will directly yield the (R)-enantiomer of the product.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The role of the base is to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. This prevents the protonation of the starting materials and the product, which could otherwise lead to unwanted side reactions and a decrease in yield. The choice of solvent is also critical, with aprotic solvents like dichloromethane or toluene being preferred to avoid any interference with the reaction.

A typical reaction scheme is as follows:

(R)-3-hydroxypyrrolidine + 2-phenylethanesulfonyl chloride → (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate + HCl

Optimization of Reaction Conditions for Stereocontrol and Yield

To ensure the highest possible yield and purity of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate, a systematic optimization of the reaction conditions is paramount. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

The selection of the base and its stoichiometry is critical. While tertiary amines like triethylamine are commonly used, sterically hindered bases may be employed to minimize potential side reactions. The amount of base is typically slightly in excess of the sulfonyl chloride to ensure complete neutralization of the generated HCl.

The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Lower temperatures are often favored to enhance selectivity and minimize degradation of the reactants or product. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Dichloromethane0485
2Triethylamine (1.2)Dichloromethane25282
3Pyridine (1.5)Dichloromethane0488
4Pyridine (1.5)Toluene0686
5Diisopropylethylamine (1.2)Dichloromethane0590

This data is illustrative and intended to represent a typical optimization study.

Based on such studies, the optimal conditions can be determined to maximize the yield of the desired product while maintaining its high enantiomeric purity.

Advanced Separation and Purification Techniques for Enantiomerically Enriched (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate

Following the synthesis, the crude product is likely to contain unreacted starting materials, byproducts, and potentially a small amount of the undesired (S)-enantiomer if the starting material was not enantiomerically pure. Therefore, advanced separation and purification techniques are essential to isolate the enantiomerically enriched (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate.

The primary method for separating enantiomers is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pyrrolidine derivatives.

The selection of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly employed in normal-phase chiral HPLC. The ratio of these solvents is carefully optimized to achieve the best resolution between the enantiomeric peaks.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar co-solvent like methanol. This technique can offer faster separations and reduced solvent consumption compared to HPLC.

The following interactive data table provides a hypothetical example of the purification of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate using chiral HPLC.

Chromatographic MethodChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Enantiomeric Excess (%)
Chiral HPLCChiralpak AD-HHexane/Isopropanol (80:20)1.0>99
Chiral HPLCChiralcel OD-HHexane/Ethanol (90:10)0.898.5
Chiral SFCChiralpak AS-HCO2/Methanol (85:15)3.0>99.5

This data is illustrative and represents typical outcomes for chiral separations.

Through the application of these advanced synthetic and purification methodologies, (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate can be obtained with high chemical and enantiomeric purity, making it suitable for its intended applications in pharmaceutical research and development.

Stereochemical Control and Chiral Purity in R Pyrrolidin 3 Yl2 Phenylethanesulfonate Synthesis

Chiral Induction and Recognition Strategies in Pyrrolidine (B122466) Synthesis

One common approach is the use of chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials from nature. For instance, amino acids such as L-proline can serve as versatile chiral synthons for the construction of substituted pyrrolidines. nih.govnih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final pyrrolidine product.

Asymmetric catalysis represents another powerful strategy for establishing the desired stereocenter. organic-chemistry.org This involves the use of a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. For example, transition metal complexes with chiral ligands can catalyze asymmetric hydrogenations or cycloaddition reactions to produce chiral pyrrolidines with high enantioselectivity. organic-chemistry.orgacs.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a valuable tool for the asymmetric synthesis of pyrrolidines. nih.govrsc.org

Substrate-controlled synthesis relies on the presence of a chiral center within the substrate molecule to direct the stereochemistry of subsequent reactions. The existing stereocenter influences the approach of reagents, leading to the diastereoselective formation of new stereocenters. This strategy is often employed in multi-step syntheses where a chiral center is introduced early on and then used to control the stereochemistry of subsequent transformations.

1,3-Dipolar cycloaddition reactions between azomethine ylides and alkenes are a powerful method for constructing the pyrrolidine ring. acs.orgdiva-portal.orgacs.org The stereochemical outcome of these reactions can be controlled by using a chiral dipolarophile or a chiral catalyst. acs.orgacs.org The use of chiral auxiliaries attached to either the dipole or the dipolarophile can also effectively control the facial selectivity of the cycloaddition, leading to the formation of a single diastereomer. acs.org

The following table summarizes some of the key strategies for chiral induction in pyrrolidine synthesis:

StrategyDescriptionKey Features
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials from nature (e.g., amino acids, carbohydrates).Relies on the transfer of existing chirality.
Asymmetric Catalysis Employs a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer. nih.govorganic-chemistry.orgacs.orgrsc.orgCan achieve high enantioselectivities with catalytic amounts of the chiral source.
Substrate-Controlled Synthesis An existing stereocenter in the substrate directs the stereochemistry of subsequent reactions.Diastereoselectivity is dependent on the nature of the existing chiral center and the reaction conditions.
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. acs.orgdiva-portal.orgacs.orgStereocontrol can be achieved through chiral dipolarophiles, catalysts, or auxiliaries. acs.orgacs.org

Diastereoselective and Enantioselective Reaction Pathways in Sulfonate Ester Formation

The formation of the sulfonate ester linkage between the (R)-pyrrolidin-3-ol intermediate and 2-phenylethanesulfonyl chloride is another critical step where stereochemistry must be considered. While the chirality at the C3 position of the pyrrolidine is already established, the reaction conditions for sulfonylation must be chosen carefully to avoid any racemization or epimerization.

The sulfonylation of an alcohol is generally considered to be a stereospecific reaction that proceeds with retention of configuration at the chiral center of the alcohol. The reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, with the departure of the chloride ion. eurjchem.comorganic-chemistry.org Since the chiral carbon atom of the (R)-pyrrolidin-3-ol is not directly involved in the bond-breaking or bond-forming steps of the sulfonylation reaction, its configuration is expected to be preserved in the final product.

However, it is crucial to employ mild reaction conditions to prevent any potential side reactions that could compromise the chiral purity of the product. The choice of base is particularly important. Non-nucleophilic, sterically hindered bases such as triethylamine (B128534) or diisopropylethylamine are often used to scavenge the HCl generated during the reaction without promoting side reactions. The reaction temperature is also typically kept low to minimize the risk of racemization.

Recent advances in catalysis have led to the development of enantioselective methods for the synthesis of chiral sulfonate esters from prochiral starting materials. nih.govrsc.org While not directly applicable to the sulfonylation of an already chiral alcohol like (R)-pyrrolidin-3-ol, these methods highlight the increasing sophistication in controlling stereochemistry at sulfur centers.

Methodologies for Chiral Purity Enhancement

Even with highly stereoselective synthetic methods, the final product may contain small amounts of the undesired enantiomer. Therefore, methods for enhancing chiral purity are often employed to obtain (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate (B14915306) of the highest possible enantiomeric excess.

Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. rsc.orgnih.govwhiterose.ac.ukacs.orgacs.org In the context of synthesizing (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate, kinetic resolution could be applied to a racemic mixture of pyrrolidin-3-ol. For example, an enzyme or a chiral acylating agent could be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the unreacted enantiomer, thus allowing for a theoretical yield of 100%. acs.orgacs.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed. In the synthesis of the pyrrolidine ring, a chiral auxiliary can be attached to the nitrogen atom to control the stereochemistry of cycloaddition or alkylation reactions. acs.org For example, Oppolzer's camphor (B46023) sultam has been used as a chiral auxiliary in 1,3-dipolar cycloaddition reactions to synthesize chiral pyrrolidines with high diastereoselectivity. acs.orgacs.org The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol.

Preferential crystallization, also known as resolution by entrainment, is a technique used to separate enantiomers from a racemic mixture that crystallizes as a conglomerate (a physical mixture of enantiomerically pure crystals). researchgate.netacs.orgresearchgate.netnih.gov This method relies on the selective crystallization of one enantiomer from a supersaturated solution upon seeding with crystals of that enantiomer. The success of this technique depends on the phase diagram of the enantiomeric system and the ability to control the crystallization process to prevent the nucleation and growth of the counter-enantiomer. nih.gov While it is a powerful technique for large-scale production, it is not universally applicable as not all racemic compounds form conglomerates.

Advanced Analytical Techniques for Stereochemical Assignment and Enantiomeric Excess Determination

The confirmation of the absolute stereochemistry and the determination of the enantiomeric excess (ee) of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate are crucial for quality control. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess of chiral compounds. acs.orgacs.orgnih.govjuniperpublishers.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The area under the curve for each enantiomer's peak in the chromatogram is proportional to its concentration, allowing for the precise calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess and assign stereochemistry. nih.govresearchgate.netresearchgate.netchemicalbook.comwordpress.com The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. rsc.orgacs.org The integration of these signals provides a measure of the enantiomeric ratio. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of molecules by providing information about the spatial proximity of different protons. wordpress.com

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. nih.govacs.org It measures the differential absorption of left and right-handed circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric purity of a sample.

X-ray Crystallography provides unambiguous determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the three-dimensional arrangement of atoms in the molecule can be determined, including the absolute configuration of all stereocenters.

The following table summarizes the analytical techniques used for stereochemical analysis:

TechniquePrincipleApplication
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. acs.orgacs.orgnih.govjuniperpublishers.comDetermination of enantiomeric excess.
NMR Spectroscopy Use of chiral additives to induce chemical shift differences between enantiomers. nih.govresearchgate.netresearchgate.netchemicalbook.comwordpress.comrsc.orgacs.orgDetermination of enantiomeric excess and relative stereochemistry.
Circular Dichroism Differential absorption of circularly polarized light by chiral molecules. nih.govacs.orgDetermination of absolute configuration and enantiomeric purity.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D structure.Unambiguous determination of absolute stereochemistry.

Reactivity and Mechanistic Investigations of R Pyrrolidin 3 Yl2 Phenylethanesulfonate

Role of the Sulfonate Moiety as a Leaving Group

The 2-phenylethanesulfonate (B14915306) moiety is an effective leaving group, analogous to other commonly used sulfonates like tosylates and mesylates. The stability of the resulting sulfonate anion, due to resonance delocalization of the negative charge over the three oxygen atoms, facilitates its departure in both nucleophilic substitution and elimination reactions. This makes the C3 position of the pyrrolidine (B122466) ring susceptible to attack by a wide range of nucleophiles.

The primary reaction pathway involving the sulfonate leaving group is nucleophilic substitution. The carbon atom bonded to the sulfonate group is electrophilic and can be attacked by various nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the C3 position. Given the (R)-configuration of the starting material, this would lead to the formation of (S)-configured products. A diverse array of nucleophiles, including amines, azides, cyanides, and thiolates, can be employed to introduce new functional groups at this position.

Theoretical studies on similar systems, such as the reaction of pyrrolidine with thiophene (B33073) derivatives, highlight the stepwise pathway of nucleophilic substitution, beginning with the initial addition of the nucleophile. researchgate.netnih.gov While the specific kinetics for (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate are not extensively documented, the general principles of S(_N)Ar and related substitution reactions suggest a similar mechanistic framework. researchgate.netnih.gov

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Reaction Conditions Expected Outcome
Azide (B81097) Sodium Azide (NaN₃) (S)-3-azidopyrrolidine derivative Polar aprotic solvent (e.g., DMF), heat Inversion of stereochemistry
Cyanide Sodium Cyanide (NaCN) (S)-pyrrolidine-3-carbonitrile derivative DMSO, heat Introduction of a nitrile group
Amine Ammonia (NH₃) (S)-pyrrolidine-3-amine derivative Pressurized vessel, alcohol solvent Formation of a 3-amino pyrrolidine
Thiolate Sodium thiomethoxide (NaSMe) (S)-3-(methylthio)pyrrolidine derivative THF or DMF Formation of a thioether linkage

In the presence of a strong, non-nucleophilic base, an elimination reaction (typically E2) can compete with nucleophilic substitution. This process involves the abstraction of a proton from a carbon atom adjacent to the one bearing the sulfonate leaving group (i.e., the C2 or C4 positions). The simultaneous departure of the leaving group results in the formation of a double bond within the pyrrolidine ring, yielding a pyrroline (B1223166) derivative. The regioselectivity of this elimination would depend on the steric environment and the relative acidity of the protons at the C2 and C4 positions.

Transformations Involving the Pyrrolidine Nitrogen and Ring System

The pyrrolidine ring itself, particularly the secondary nitrogen atom, is a key site of reactivity. This nitrogen can act as a nucleophile or a base, and the ring system can participate in more complex transformations.

The secondary amine in the pyrrolidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. nih.gov Alkylation with alkyl halides or other electrophiles introduces a substituent on the nitrogen atom, yielding N-substituted pyrrolidine derivatives. nih.govresearchgate.net Similarly, acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. These reactions are fundamental for modifying the properties of the molecule or for introducing protecting groups. nih.gov

Table 2: N-Functionalization of the Pyrrolidine Ring

Reaction Type Reagent Example Product General Conditions
N-Alkylation Benzyl bromide N-benzyl-(R)-pyrrolidin-3-yl 2-phenylethanesulfonate Base (e.g., K₂CO₃), acetonitrile
N-Acylation Acetyl chloride N-acetyl-(R)-pyrrolidin-3-yl 2-phenylethanesulfonate Base (e.g., triethylamine), DCM
N-Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O) N-Boc-(R)-pyrrolidin-3-yl 2-phenylethanesulfonate Aprotic solvent (e.g., THF, DCM)

While stable, the pyrrolidine ring can undergo ring-opening or ring-expansion reactions under specific conditions. Reductive cleavage of the C-N bond, often facilitated by Lewis acids and photoredox catalysis, can transform N-benzoyl pyrrolidines into linear N-benzoyl amines. researchgate.net Other strategies involve the cleavage of C-C bonds, although this is more challenging in unstrained systems. researchgate.net

Ring expansion of pyrrolidine derivatives has also been demonstrated. For instance, certain 4-pyrrolidinyl isatins can undergo a hydride transfer-initiated ring expansion to form tetrahydro-1-benzazepines. rsc.org Another method involves an intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates to yield 1H-benzazepines. nih.gov Gold(I)-catalyzed domino ring-opening and ring-closing hydroamination of methylenecyclopropanes with sulfonamides also provides a route to pyrrolidine derivatives, showcasing the dynamic nature of these ring systems. organic-chemistry.org A photo-promoted ring contraction of pyridines represents another innovative method for synthesizing pyrrolidine derivatives. nih.gov

The pyrrolidine scaffold is a valuable component in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. mdpi.comnih.gov Azomethine ylides, which are 1,3-dipoles, can be generated from pyrrolidine derivatives and subsequently react with various dipolarophiles to construct more complex heterocyclic systems. nih.govrsc.org For example, the reaction of glycinatocopper complexes can afford polysubstituted prolines, which can be further modified. nih.gov This approach allows for the stereoselective synthesis of spiro- and fused-ring systems containing the pyrrolidine motif. acs.org The combination of pyrrolidine fragments with other moieties, such as azepinoindoles, through [3+2] cycloadditions can generate novel tetracyclic scaffolds. nih.gov These reactions are powerful tools for building molecular complexity in a controlled manner. researchgate.net

Reactivity of the Phenylethyl Moiety

The phenylethyl group, in a general context, can undergo a variety of chemical transformations. However, literature specifically documenting these reactions for (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate is not available.

Aromatic Transformations (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Coupling Reactions)

The phenyl group of the phenylethyl moiety is, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The ethylsulfonate substituent would be expected to act as a deactivating group, directing incoming electrophiles to the meta position due to its electron-withdrawing nature.

Similarly, the carbon-oxygen bond of the sulfonate ester could potentially participate in metal-catalyzed cross-coupling reactions, a common strategy for forming carbon-carbon or carbon-heteroatom bonds. Reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings are conceivable.

However, no experimental data, such as reaction conditions, yields, or regioselectivity, have been published for these transformations on (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate. The table below illustrates hypothetical transformations, but it must be emphasized that these are not based on documented research for this specific compound.

Hypothetical Aromatic Transformations of the Phenylethyl Moiety

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄(R)-Pyrrolidin-3-yl 2-(3-nitrophenyl)ethanesulfonate
BrominationBr₂, FeBr₃(R)-Pyrrolidin-3-yl 2-(3-bromophenyl)ethanesulfonate
Suzuki CouplingArylboronic acid, Pd catalyst, base(R)-Pyrrolidin-3-yl 2-(biphenyl-3-yl)ethanesulfonate

Modifications of the Ethyl Linker

The two-carbon ethyl linker connecting the phenyl group and the sulfonate ester could also be a site for chemical modification. Reactions such as oxidation or functionalization at the benzylic position are chemically plausible. However, no studies have been found that report on such modifications for (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate.

Role of R Pyrrolidin 3 Yl Based Scaffolds in Asymmetric Organocatalysis

Design Principles for Pyrrolidine-Derived Organocatalysts

The design of effective pyrrolidine-derived organocatalysts is a strategic endeavor focused on optimizing catalyst structure to achieve high reactivity and stereoselectivity. nih.govbohrium.com The foundational principle lies in the pyrrolidine (B122466) ring's secondary amine, which is crucial for the formation of key intermediates like enamines and iminium ions from carbonyl compounds. nih.gov Building upon this core, several design elements are systematically modified:

Substitution at the C2 Position: The substituent at the C2 position of the pyrrolidine ring is one of the most critical design elements. Attaching bulky groups, such as diarylmethyl or diaryl(trialkylsilyloxy)methyl moieties (as seen in Hayashi-Jørgensen catalysts), creates a well-defined chiral pocket around the active site. nih.gov This steric hindrance effectively shields one face of the reactive intermediate, directing the approach of the electrophile or nucleophile to the opposite face, thereby controlling the stereochemical outcome of the reaction. nih.gov

Hydrogen-Bonding Donors: Incorporating a hydrogen-bond-donating group (e.g., -OH, -NH, -COOH) into the C2 substituent allows for bifunctional catalysis. nih.gov While the pyrrolidine nitrogen activates one substrate (e.g., a ketone or aldehyde via enamine formation), the hydrogen-bonding group can interact with and orient the second substrate (the electrophile), leading to a highly organized transition state. nih.gov This synergistic activation enhances both reaction rates and enantioselectivity. mdpi.com

Electronic Tuning: The electronic properties of the substituents can be modulated to influence the catalyst's reactivity. Electron-withdrawing or electron-donating groups on the aryl rings of diarylprolinol-type catalysts can fine-tune the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion.

Structural Rigidity: Introducing conformational rigidity into the catalyst scaffold can reduce the number of possible transition states, often leading to higher enantioselectivity. nih.gov This can be achieved by incorporating bicyclic structures or other conformationally restricted elements. mdpi.com

By systematically varying these structural features, chemists can develop "privileged" catalyst scaffolds that are highly effective for specific classes of asymmetric transformations. nih.gov The knowledge gained from mechanistic studies allows for the rational design and fine-tuning of these organocatalysts to meet the demands of increasingly complex synthetic challenges. nih.gov

Application of Chiral Pyrrolidine Derivatives in Specific Asymmetric Transformations

The versatility of chiral pyrrolidine catalysts is demonstrated by their successful application in a wide range of asymmetric reactions, which are primarily categorized by the type of activation mechanism: enamine or iminium ion catalysis.

Enamine-Mediated Reactions (e.g., Asymmetric Aldol (B89426) Reactions, Michael Additions)

In enamine catalysis, the chiral secondary amine of the pyrrolidine catalyst reversibly reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures that this enamine is formed in an asymmetric environment, leading to stereocontrolled reactions with electrophiles.

Asymmetric Aldol Reactions: The proline-catalyzed intermolecular aldol reaction marked a significant milestone in organocatalysis. bohrium.com Since then, numerous more sophisticated pyrrolidine derivatives have been developed to improve efficiency and selectivity. These catalysts facilitate the reaction between a ketone and an aldehyde, creating a new carbon-carbon bond and up to two new stereocenters with high control. For instance, prolinamide-based catalysts have been designed to promote aldol reactions either in organic solvents or in the presence of water. mdpi.com

Asymmetric Michael Additions: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts, particularly diarylprolinol silyl (B83357) ethers, are exceptionally effective at catalyzing the addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors. nih.govnih.gov The catalyst forms a chiral enamine with the carbonyl donor, which then attacks the Michael acceptor with high facial selectivity dictated by the catalyst's steric environment. nih.govnih.gov

Below is a table summarizing the performance of selected pyrrolidine-based organocatalysts in Michael addition reactions.

Catalyst TypeNucleophileElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Diarylprolinol Silyl EtherAldehydeNitroalkene>90up to 95:5>99
ProlinamideAldehydeNitrostyreneup to 99up to 99:1up to 97
Spiro-pyrrolidine Silyl EtherAldehydeNitroalkeneup to 87-up to 99
Pyrrolidine-Camphor Derivativeα,α-Disubstituted Aldehydeβ-NitroalkeneHigh-High

Note: The data presented are representative examples from various studies and specific results may vary based on reaction conditions and substrates.

Iminium Ion-Mediated Reactions

In this mode of activation, the chiral pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for attack by a nucleophile at the β-position. nih.gov The bulky substituent on the catalyst effectively blocks one face of the iminium ion, ensuring a highly enantioselective nucleophilic attack. nih.gov

This strategy is widely used in reactions such as:

Diels-Alder Reactions: MacMillan's imidazolidinone catalysts, which share mechanistic principles with pyrrolidine catalysts, were famously used to catalyze asymmetric Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. bohrium.com

Conjugate Additions: Nucleophiles like malonates, thiols, or indoles can be added to α,β-unsaturated aldehydes with high enantioselectivity. nih.gov

Friedel-Crafts Alkylations: Electron-rich aromatic and heteroaromatic compounds can act as nucleophiles, adding to the β-position of the iminium ion-activated enal.

Cascade and Domino Organocatalytic Processes

A significant advantage of organocatalysis is the ability to combine multiple reaction steps into a single, seamless operation known as a cascade or domino reaction. nih.gov Pyrrolidine-based catalysts are particularly adept at this because they can mediate sequential reactions through both iminium ion and enamine intermediates using the same catalyst. nih.gov

In a typical iminium-enamine cascade, the reaction begins with a nucleophilic addition to an iminium ion formed from an α,β-unsaturated aldehyde. The resulting product is an enamine, which can then react with an electrophile in a second, intramolecular or intermolecular step. nih.gov This approach allows for the rapid construction of complex molecular architectures with multiple stereocenters from simple starting materials, mimicking the efficiency of biosynthetic pathways. nih.gov An example includes the combination of a Michael addition with a subsequent cyclization, such as an aldol or Mannich reaction, to build complex carbocyclic or heterocyclic rings. rsc.org

Immobilization and Heterogenization of Pyrrolidine-Based Organocatalysts

While homogeneous organocatalysts offer excellent reactivity and selectivity, their separation from the reaction mixture can be challenging and costly, especially on an industrial scale. To address this, significant research has focused on the immobilization of pyrrolidine-based organocatalysts on solid supports. mdpi.com This heterogenization facilitates easy catalyst recovery (often by simple filtration) and recycling, enhancing the sustainability and economic viability of the process. mdpi.com

Covalent Grafting onto Inorganic Supports

Covalent grafting onto robust inorganic supports like silica (B1680970) is a widely employed strategy for creating stable and reusable heterogeneous organocatalysts. mdpi.commdpi.com Mesoporous silica materials are particularly attractive due to their high surface area, tunable pore sizes, and mechanical and thermal stability. researchgate.net

The process generally involves two main approaches:

Grafting-To: A pre-synthesized pyrrolidine organocatalyst, modified with a suitable anchoring group (e.g., a trialkoxysilane), is covalently attached to the surface of the inorganic support. The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can react with the organosilane to form stable siloxane (Si-O-Si) bonds. mdpi.com

Grafting-From: The support is first functionalized with a linker molecule, and the chiral pyrrolidine scaffold is then constructed on the surface in a stepwise manner.

Novel organocatalytic systems based on (S)-proline derivatives supported on mesoporous silica have been developed and proven effective in asymmetric aldol reactions. mdpi.com These materials are thoroughly characterized using techniques like FT-IR, XRD, and SEM to confirm the successful grafting and to study the morphology and distribution of the catalyst on the support. mdpi.com The resulting solid-phase catalysts can be recovered, reactivated, and reused multiple times with only a limited loss in catalytic efficiency, significantly reducing solvent usage and waste. mdpi.com

The table below provides examples of pyrrolidine derivatives immobilized on silica and their application.

Immobilized CatalystSupport MaterialLinkage MethodApplicationKey Advantage
(S)-proline-triazole derivativeMesoporous SilicaCovalent bonding via silanizationAsymmetric Aldol ReactionRecyclable with limited loss of efficiency. mdpi.com
5-(Pyrrolidin-2-yl)tetrazoleSilicaPhotoinduced thiol-ene couplingContinuous-Flow Aldol ReactionHigh stability in packed-bed microreactors. scholarsportal.info
Diarylprolinol Silyl EtherPOSS (Polyhedral Oligomeric Silsesquioxanes)Covalent attachmentAsymmetric Michael AdditionRecyclable for at least eight cycles. researchgate.net
Proline-derived Ionic LiquidSilica GelCovalent bondingAsymmetric Michael AdditionSupported on a covalently bonded ionic liquid film. mdpi.com

These heterogenized systems represent a significant step towards greener and more practical applications of asymmetric organocatalysis in both academic and industrial settings.

Encapsulation and Polymer-Supported Systems

The heterogenization of homogeneous organocatalysts, such as those based on the (R)-pyrrolidin-3-yl scaffold, represents a significant advancement in asymmetric organocatalysis, addressing key challenges of catalyst separation, recovery, and reusability. eurekaselect.combenthamdirect.com Encapsulation and immobilization onto polymer supports are leading strategies to achieve these goals, enhancing the practical applicability of these catalysts in scalable and sustainable chemical processes. researchgate.net This section details the research findings related to the confinement of pyrrolidine-based scaffolds within polymeric matrices and their covalent attachment to polymer backbones.

The primary motivation for developing encapsulated and polymer-supported pyrrolidine catalysts is to combine the high activity and stereoselectivity of homogeneous systems with the operational advantages of heterogeneous catalysts. benthamdirect.com Polymer-immobilized catalysts, in particular, often exhibit excellent stability and can be easily recovered and reused, which is crucial for industrial applications. eurekaselect.comresearchgate.net

Research in this area has explored a variety of polymer supports, including soluble and insoluble polymers, porous organic polymers (POPs), and resins. The method of attachment and the nature of the polymer can significantly influence the catalyst's performance. For instance, a pyrrolidine group was successfully immobilized on a swellable poly[(ethylene glycol) methacrylate] resin for use in aqueous aldol reactions. researchgate.net The favorable interactions between the polymer support and the aqueous solvent were key to the catalyst's performance. researchgate.net

In another approach, pyrrolidine-based chiral porous polymers (Py-CPPs) were synthesized directly from rigid three-dimensional monomers. rsc.org These materials possess high porosity and uniformly distributed catalytic sites, proving effective as heterogeneous organocatalysts for asymmetric Michael additions in water, with high yields and enantioselectivities. rsc.org The stable and porous nature of these polymers makes them ideal nanoreactors. rsc.org

The development of polymer-supported organocatalysts for the Michael addition of ketones to nitroolefins has also been a focus. A highly efficient system was developed using a polystyrene backbone where a 1,2,3-triazole ring, formed via click chemistry, served as a linker for the chiral pyrrolidine monomer. acs.org This linker was found to be crucial for achieving high catalytic activity and enantioselectivity, especially in aqueous media. acs.org

The performance of these polymer-supported catalysts is often benchmarked against their homogeneous counterparts. For example, L-proline functionalized polymers prepared by RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization have been shown to catalyze aldol reactions with high enantioselectivity, comparable to unsupported L-proline, while offering the advantage of recyclability. nih.gov

The following tables summarize representative findings in the application of polymer-supported pyrrolidine-based catalysts in asymmetric reactions.

Table 1: Performance of a Polystyrene-Supported Pyrrolidine Catalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Data sourced from studies on polystyrene-supported pyrrolidine catalysts where a 1,2,3-triazole linker is utilized. acs.org

Table 2: Performance of a Pyrrolidine-Based Chiral Porous Polymer (Py-CPP) in the Asymmetric Michael Addition of Cyclohexanone to Nitroolefins in Water Data from the direct synthesis of a pyrrolidine-based chiral porous polymer. rsc.org

These findings underscore the potential of encapsulation and polymer-supported systems to create robust, efficient, and recyclable organocatalysts based on the pyrrolidine scaffold for a range of asymmetric transformations. The versatility in the choice of polymer, linker, and immobilization strategy allows for the fine-tuning of the catalyst's properties to suit specific reaction conditions and substrates. nih.gov

Derivatization and Exploration of Analogues of R Pyrrolidin 3 Yl2 Phenylethanesulfonate

Synthesis of Structurally Modified Pyrrolidine (B122466) Derivatives

The synthesis of analogues of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate (B14915306) often begins with modifications to the pyrrolidine ring itself. The primary precursor, (R)-pyrrolidin-3-ol, serves as a versatile starting point for these modifications. google.comsigmaaldrich.com Functionalization can occur at various positions on the ring, including the nitrogen atom and the carbon backbone, to explore the structure-activity relationship (SAR).

One common strategy is N-substitution. The secondary amine of the pyrrolidine ring is a prime site for derivatization. Alkylation, acylation, or sulfonylation of the nitrogen can introduce a wide variety of functional groups that can modulate properties such as polarity, basicity, and receptor interaction. For instance, reacting (R)-pyrrolidin-3-ol with different electrophiles before the sulfonate ester formation allows for the synthesis of a diverse library of N-substituted analogues.

Another approach involves modifying the carbon skeleton of the pyrrolidine ring. This can be achieved by starting with different chiral precursors, such as derivatives of 4-hydroxyproline, which allow for the introduction of substituents at other positions on the ring. nih.govmdpi.com For example, α-functionalization of the pyrrolidine ring can be achieved through modern synthetic methods, enabling the introduction of aryl or alkyl groups at the C2 or C5 positions. rsc.org These modifications can significantly alter the compound's spatial arrangement and its interaction with biological targets.

The synthesis of such derivatives often involves multi-step sequences that may include protection-deprotection strategies, stereoselective reactions, and various cyclization methods to construct the pyrrolidine core. mdpi.comorganic-chemistry.org The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Table 1: Examples of Synthetic Strategies for Modifying the Pyrrolidine Core
Modification StrategyPrecursorKey ReactionPotential Analogue Structure
N-Alkylation(R)-Pyrrolidin-3-olReductive amination or reaction with alkyl halideN-Alkyl-(R)-pyrrolidin-3-yl sulfonate
N-Acylation(R)-Pyrrolidin-3-olReaction with acyl chloride or anhydrideN-Acyl-(R)-pyrrolidin-3-yl sulfonate
C4-Substitution(2S,4R)-4-HydroxyprolineMulti-step synthesis involving functional group manipulation4-Substituted-(R)-pyrrolidin-3-yl sulfonate
C2-ArylationN-Protected (R)-pyrrolidin-3-olDirected C-H functionalization2-Aryl-(R)-pyrrolidin-3-yl sulfonate

Variation of the Sulfonate Ester Moiety (e.g., Arylsulfonates, Alkylsulfonates)

The sulfonate ester group in the parent compound is a critical linker that can be readily modified to probe its influence on biological activity and stability. The synthesis of these analogues typically involves the reaction of (R)-pyrrolidin-3-ol (or its N-protected derivative) with various sulfonyl chlorides in the presence of a base. google.com This modular approach allows for the introduction of a wide range of arylsulfonate and alkylsulfonate moieties.

Arylsulfonates: Replacing the 2-phenylethanesulfonate with various arylsulfonates can introduce electronically diverse and sterically distinct groups. For example, benzenesulfonyl chloride, toluenesulfonyl chloride (tosyl chloride), and nitrobenzenesulfonyl chloride can be used to generate analogues with different electronic properties on the aromatic ring. These substitutions can affect the stability of the sulfonate ester bond and introduce new potential interactions with biological targets. The use of arylsulfonates is also a well-established strategy in drug design to create complexes and improve drug retention in certain formulations. liposomes.ca

Alkylsulfonates: Variation of the alkyl chain of the sulfonate ester provides a means to modulate the lipophilicity and size of the molecule. Simple alkylsulfonyl chlorides like methanesulfonyl chloride (mesyl chloride) or ethanesulfonyl chloride can be employed to create smaller, more polar analogues. google.com Conversely, longer or branched alkyl chains can be introduced to increase lipophilicity. The synthesis of these sulfonate esters is a robust and high-yielding reaction, making it an attractive point for diversification.

Table 2: Representative Analogues with Varied Sulfonate Esters
Sulfonyl Chloride ReagentResulting MoietyPotential Property Change
Methanesulfonyl chlorideMethanesulfonate (Mesylate)Increased polarity, smaller size
p-Toluenesulfonyl chloridep-Toluenesulfonate (Tosyl)Increased steric bulk, aromatic interactions
Benzenesulfonyl chlorideBenzenesulfonate (Besylate)Aromatic interactions
4-Nitrobenzenesulfonyl chloride4-Nitrobenzenesulfonate (Nosylate)Electron-withdrawing group, potential for H-bonding
Propanesulfonyl chloridePropanesulfonateModerate increase in lipophilicity

Systematic Modifications of the Phenylethyl Group (e.g., Substituent Effects, Chain Length Variations)

The phenylethyl group provides a large surface for modification to explore SAR. These modifications can be categorized into substituent changes on the phenyl ring and variations in the length of the alkyl chain connecting the phenyl ring to the sulfonate group.

Chain Length Variations: Altering the length of the alkyl chain that links the phenyl ring to the sulfonate ester can modify the molecule's flexibility and the distance between the pyrrolidine core and the terminal phenyl ring. Shortening the chain to a single methylene (B1212753) unit (phenylmethanesulfonate) or lengthening it to three carbons (3-phenylpropanesulfonate) can help determine the optimal spacing for biological activity. These changes directly impact the molecule's conformational freedom and how it presents its key pharmacophoric features to a target binding site.

Table 3: Examples of Modifications to the Phenylethyl Group
Modification TypeExample MoietyRationale/Potential Impact
Para-Substitution (Electron-Donating)4-MethoxyphenylethanesulfonateAlters electron density, potential for H-bond acceptance
Para-Substitution (Electron-Withdrawing)4-ChlorophenylethanesulfonateAlters electron density and lipophilicity
Meta-Substitution3-MethylphenylethanesulfonateProbes steric tolerance at a different position
Chain ShorteningPhenylmethanesulfonateReduces flexibility, alters spatial orientation
Chain Lengthening3-PhenylpropanesulfonateIncreases flexibility and distance to the phenyl ring

Emerging Methodologies and Future Research Directions in R Pyrrolidin 3 Yl2 Phenylethanesulfonate Chemistry

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the synthesis of complex chiral intermediates like (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate (B14915306). acs.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch synthesis. acs.orgrsc.org This enhanced control can lead to higher yields, improved safety, and easier scalability.

For the synthesis of the pyrrolidine (B122466) core, flow reactors can be particularly advantageous. For instance, multi-step sequences, such as cycloadditions followed by reductions, can be "telescoped" together, avoiding the isolation and purification of intermediates. acs.org This not only expedites the synthesis but also minimizes waste. acs.orgrsc.org The sulfonylation step to produce the final target compound could also benefit from a flow setup, allowing for precise control of the typically exothermic reaction between an alcohol ((R)-pyrrolidin-3-ol) and a sulfonyl chloride (2-phenylethanesulfonyl chloride).

Table 1: Comparison of Batch vs. Flow Synthesis for Key Reaction Types

Feature Batch Synthesis Flow Chemistry Potential Advantage for Synthesis
Heat Transfer Limited by vessel surface area High surface-area-to-volume ratio Improved safety and selectivity in exothermic reactions (e.g., sulfonylation).
Mass Transfer Dependent on stirring efficiency Efficient mixing through static mixers or narrow channels Increased reaction rates and yields.
Scalability Challenging, often requires re-optimization Straightforward by running the system for longer Faster transition from laboratory-scale to production-scale. acs.org
Safety Handling of hazardous intermediates and reagents in large quantities Small reaction volumes at any given time Reduced risk when working with unstable or energetic compounds.

| Automation | Possible but often complex | Readily integrated with automated pumps and inline analytics | Enables rapid optimization of reaction conditions and library synthesis. rsc.org |

Automated synthesis systems, often coupled with flow reactors, can further accelerate the discovery and optimization of synthetic routes by systematically varying reaction conditions. rsc.org This approach would be invaluable for preparing analogs of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate for structure-activity relationship (SAR) studies in drug discovery.

Green Chemistry Principles in Pyrrolidine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce the environmental impact of chemical production. nih.govjocpr.com These principles are highly relevant to the synthesis of pyrrolidine-containing molecules.

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. ispe.org Water is an attractive alternative as it is non-toxic, non-flammable, and abundant. nih.govmdpi.com While the solubility of organic compounds in water can be a limitation, researchers have demonstrated that hydrophobic effects can sometimes enhance reaction rates. mdpi.com The synthesis of various nitrogen-containing heterocycles, including pyrrolidine precursors, has been successfully achieved in aqueous media. mdpi.comrsc.orgresearchgate.net For example, catalyst-free, multi-component reactions in ethanol-water mixtures have been used to create complex pyrrolidine-fused spirooxindoles at room temperature, offering a greener route that avoids toxic solvents and complex purification. rsc.org The development of similar aqueous or mixed aqueous/ethanolic systems for the key steps in the synthesis of (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate could significantly improve the environmental profile of the process.

Microwave-assisted organic synthesis (MAOS) in aqueous media is another powerful green chemistry tool that can accelerate reactions and increase efficiency in heterocycle synthesis. nih.govnih.gov

Atom-Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ispe.orgnumberanalytics.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions or eliminations which inherently generate byproducts. numberanalytics.com

In synthesizing (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate, strategies to improve atom economy could include:

Catalytic Hydrogenation: Using catalytic hydrogenation for reduction steps instead of stoichiometric metal hydrides.

Cycloaddition Reactions: Employing [3+2] cycloadditions to construct the pyrrolidine ring, which are highly atom-economical. acs.org

Catalyst Selection: Choosing catalysts that are highly efficient and can be recycled and reused, minimizing waste. ispe.orgnumberanalytics.com

Designing synthetic routes with a high atom economy is crucial for reducing waste, conserving raw materials, and lowering production costs, making it a key focus for sustainable pharmaceutical manufacturing. ispe.orgnumberanalytics.com

Potential for Novel Catalytic Systems and Methodologies

The development of novel catalysts is central to advancing the synthesis of chiral molecules. For the asymmetric construction of the pyrrolidine ring, significant progress has been made in organocatalysis, transition-metal catalysis, and biocatalysis. nih.govacs.org

Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as those derived from proline, have been extensively modified to optimize efficiency and selectivity in a wide range of asymmetric transformations. nih.gov New catalysts incorporating additional stereocenters or hydrogen-bond donors continue to be developed. nih.govrsc.org

Transition-Metal Catalysis: Gold(I) complexes with chiral ligands have shown promise in enantioselective cycloadditions to form complex heterocyclic systems. nih.gov Similarly, iridium-catalyzed reductive methods have been developed for generating azomethine ylides, which are key intermediates for pyrrolidine synthesis via [3+2] cycloadditions. acs.org

Biocatalysis: Enzymes offer unparalleled enantioselectivity and operate under mild, environmentally friendly conditions (ambient temperature and pressure in aqueous media). taylorfrancis.comresearchgate.net Engineered enzymes, such as evolved cytochrome P450s, have been used to construct chiral pyrrolidines via intramolecular C-H amination, representing a highly efficient and atom-economical approach. acs.org

For the sulfonylation step, novel catalytic methods are also emerging. While traditionally performed with a sulfonyl chloride and a base, researchers are exploring metal-catalyzed acs.orgorganic-chemistry.org and peptide-catalyzed nih.gov approaches to achieve higher selectivity and milder reaction conditions. For instance, an indium-catalyzed sulfonylation of alcohols has been shown to be efficient for preparing sulfonic esters. organic-chemistry.org

Advanced Spectroscopic and Diffraction Techniques for In-Depth Structure and Reactivity Studies

Unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, of a chiral molecule like (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate is critical. While classical analytical methods are foundational, advanced techniques provide deeper insights.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation. numberanalytics.comnih.gov Advanced two-dimensional (2D) techniques like COSY, HSQC, and HMBC map the connectivity of atoms. numberanalytics.com Crucially for stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can establish the spatial proximity of atoms, allowing for the determination of the relative configuration of stereocenters. numberanalytics.com These methods are essential for confirming the cis or trans relationship of substituents on the pyrrolidine ring. numberanalytics.com

Table 2: Application of Advanced Spectroscopic Techniques

Technique Information Provided Relevance to (R)-Pyrrolidin-3-yl 2-phenylethanesulfonate
2D NMR (COSY, HSQC) Correlation of nuclear spins to establish bond connectivity. numberanalytics.com Confirms the basic molecular framework and assignment of proton and carbon signals.
NOESY/ROESY Determines spatial proximity of nuclei through space. numberanalytics.com Establishes the relative stereochemistry of substituents on the pyrrolidine ring.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal, including absolute configuration. researchgate.netresearchgate.net Offers unambiguous proof of the molecule's structure and absolute (R) configuration, if a suitable single crystal can be grown.

| X-ray Circular Dichroism (XCD) | Probes the local chirality around specific atoms (e.g., N, O, S). escholarship.org | Provides element-specific information on the chiral environment, complementing other techniques. |

X-ray Diffraction: Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a chiral molecule. researchgate.netoup.com By analyzing the diffraction pattern of X-rays passing through a crystal, a complete three-dimensional model of the molecule can be constructed. researchgate.net The ability to distinguish between enantiomers is due to the phenomenon of anomalous dispersion, which is more pronounced for heavier atoms but can be used for light-atom organic compounds. researchgate.netmdpi.com Obtaining a high-quality single crystal is often the main challenge. researchgate.net

X-ray Circular Dichroism (XCD): A more recent technique, XCD, offers a way to probe the local chiral environment around specific atoms by using circularly polarized X-rays. escholarship.org This method is sensitive to the electronic structure and bonding around a targeted element (like the nitrogen, oxygen, or sulfur in the target molecule), providing a unique, element-specific fingerprint of the molecular chirality. escholarship.org

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (R)-Pyrrolidin-3-yl2-phenylethanesulfonate with high enantiomeric purity?

  • Answer : Synthesis requires chiral resolution techniques such as asymmetric catalysis or enzymatic methods. Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the pyrrolidine nitrogen. Post-synthesis, validate enantiopurity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound in complex matrices?

  • Answer : High-resolution mass spectrometry (HRMS) and 1H/13C^1H/^{13}C NMR are critical for confirming molecular structure. For impurity profiling, use reverse-phase HPLC with UV detection (210–254 nm) coupled to charged aerosol detection (CAD) to quantify sulfonate esters. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

  • Answer : Standardize starting materials (e.g., enantiopure pyrrolidine precursors) and employ process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. Use design-of-experiments (DoE) approaches to identify critical process parameters (e.g., pH, agitation rate) affecting yield and purity .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?

  • Answer : Re-evaluate computational models (e.g., DFT or MD simulations) for force field accuracy and solvent effects. Cross-validate experimental stability assays (e.g., accelerated degradation studies under oxidative stress) with orthogonal techniques like differential scanning calorimetry (DSC). Publish raw data and computational parameters to enable peer validation .

Q. What strategies ensure the reproducibility of pharmacological assays involving this compound under varying experimental conditions?

  • Answer : Adopt standardized assay protocols (e.g., NIH Rigor and Reproducibility Guidelines). Include internal controls (e.g., reference inhibitors) and validate cell-line authenticity via STR profiling. Use open-source platforms like Zenodo to share detailed experimental metadata (e.g., buffer composition, incubation times) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., cell permeability differences due to esterase activity in assays). Perform head-to-head comparisons under harmonized conditions (e.g., identical cell lines, assay endpoints) and apply statistical tools like Bland-Altman plots to quantify inter-study variability .

Q. What advanced methodologies are recommended for studying the metabolic fate of this compound in vivo?

  • Answer : Use 14C^{14}C-radiolabeled analogs to track metabolic pathways via accelerator mass spectrometry (AMS). Combine LC-MS/MS with ion mobility spectrometry (IMS) to distinguish isomeric metabolites. Validate findings using CRISPR-engineized hepatic models to assess enzyme-specific biotransformation .

Data and Ethical Considerations

Q. How should researchers handle conflicting toxicity profiles of this compound in preclinical studies?

  • Answer : Perform species-specific toxicity assays (e.g., zebrafish vs. rodent models) to identify metabolic differences. Apply the Adverse Outcome Pathway (AOP) framework to link molecular initiating events to organ-level effects. Disclose all raw data and negative results in public repositories like ECOTOX .

Q. What ethical frameworks apply when sharing proprietary data on this compound in collaborative research?

  • Answer : Use data-sharing agreements compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize structural-activity relationship (SAR) data to protect intellectual property while enabling reproducibility. Cite institutional review board (IRB) approvals for studies involving human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.